![molecular formula C20H17N3O2S B2602769 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide CAS No. 60178-58-7](/img/structure/B2602769.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds typically consists of a benzene ring fused to an imidazole ring . They are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of various benzimidazole derivatives usually proceeds through two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using techniques such as X-ray crystal structure analysis . The benzimidazole core is often planar, and in the crystal, it can be arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .
Chemical Reactions Analysis
Benzimidazole derivatives can interact with other molecules through both covalent and non-covalent interactions . These interactions can lead to chemical alterations of DNA that are irreversible and cause cell death .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques such as FT-IR, NMR, and UV-vis spectroscopy . These techniques can provide information about the molecular formula, average mass, and monoisotopic mass of the compound .
Applications De Recherche Scientifique
Anticancer Activity and DNA Interaction
Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide, demonstrates significant insights into their DNA binding, cleavage, and anticancer activity. These complexes have been found to exhibit a strong propensity for DNA interaction and induce apoptosis in tumor cells, suggesting potential applications in anticancer therapies (González-Álvarez et al., 2013).
Antioxidant Properties
Benzimidazole derivatives, which include modifications of this compound, have been synthesized and evaluated for their antioxidant capabilities. These compounds have shown promising results in inhibiting lipid peroxidation in rat liver, indicating their potential as antioxidants (Kuş et al., 2004).
Synthesis of Pharmaceutical Intermediates
The novel methodologies for synthesizing benzonitriles using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrate its utility in creating various pharmaceutical intermediates. This highlights the chemical's versatility and its role in streamlining the production of compounds with pharmaceutical applications (Anbarasan et al., 2011).
Enzyme Inhibitory Potential
Derivatives of this compound have been explored for their enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase. The research aims to develop therapeutic agents for diseases related to enzyme dysfunction, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).
Structural Characterization and HIV-1 Inhibition
Studies on the structural characterization of methylbenzenesulfonamide CCR5 antagonists, derived from this compound, provide insights into their potential use in preventing HIV-1 infection. This research demonstrates the importance of molecular structure in developing effective antiviral agents (Cheng De-ju, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research of benzimidazole derivatives involve the design and synthesis of new types of molecules with improved safety and efficacy. There is also interest in exploring the use of benzimidazole derivatives as DNA hybridization indicators due to their distinct effects on single-stranded and double-stranded DNA .
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14-10-12-15(13-11-14)26(24,25)23-17-7-3-2-6-16(17)20-21-18-8-4-5-9-19(18)22-20/h2-13,23H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYILMBFJHTNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

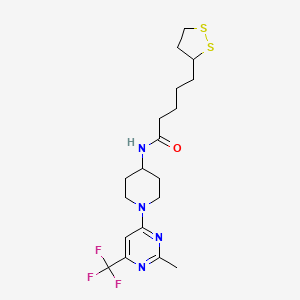
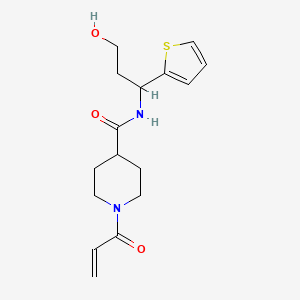
![N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2602689.png)
![(E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2602690.png)

![N-(4-ethylphenyl)-2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2602694.png)
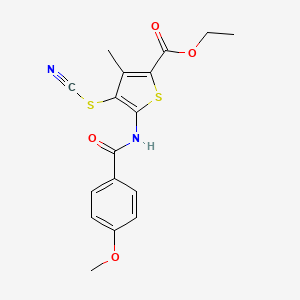

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2602698.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2602700.png)
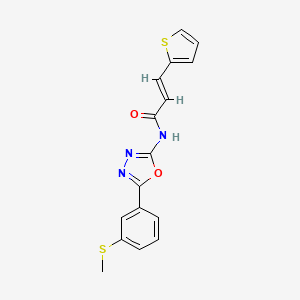
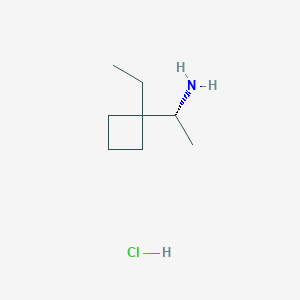
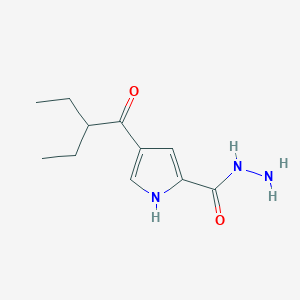
![1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2602708.png)